(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid
Description
Functional Group Distribution
The molecule contains three key functional groups:
- Carboxylic acid (-COOH) at position 1, contributing to hydrogen-bonding interactions.
- Ketone (C=O) at position 2, enabling participation in tautomerism or conjugation.
- Geminal dimethyl groups at position 7, sterically shielding the bridgehead carbons.
This arrangement distinguishes it from simpler norbornane derivatives like camphor (C₁₀H₁₆O) or norbornene, which lack the carboxylic acid functionality.
Stereochemical Configuration at C1 and C4 Positions
The stereochemistry at carbons 1 and 4 is critical to the compound’s three-dimensional geometry. The (1R,4S) configuration denotes specific spatial relationships:
- C1 (R-configuration) : The carboxylic acid group occupies a position above the bicyclic plane, while the bridgehead hydrogen and adjacent carbons adopt a clockwise arrangement.
- C4 (S-configuration) : The bridgehead hydrogen at C4 is positioned below the plane, with the substituents arranged counterclockwise.
This stereochemical arrangement minimizes steric clashes between the carboxylic acid and ketone groups. The configuration is validated by X-ray crystallography, which reveals a distorted chair-like conformation of the bicyclic system.
Impact on Molecular Properties
The stereochemistry influences:
- Hydrogen-bonding networks : The carboxylic acid participates in intermolecular hydrogen bonds, stabilizing the crystal lattice.
- Reactivity : The ketone’s electrophilicity is modulated by the bicyclic strain, favoring nucleophilic additions or reductions.
- Chirality : The compound serves as a chiral building block in asymmetric synthesis, as seen in its use to prepare enantiomerically pure N-heterocyclic carbene precursors.
Comparative Analysis with Related Bicyclic Terpenoid Derivatives
This compound shares structural motifs with terpenoid derivatives but exhibits distinct functional and stereochemical features.
Camphor Derivatives
| Property | This compound | Camphor (C₁₀H₁₆O) |
|---|---|---|
| Core structure | Bicyclo[2.2.1]heptane with carboxylic acid and ketone | Bicyclo[2.2.1]heptane with ketone |
| Functional groups | -COOH (C1), C=O (C2) | C=O (C2) |
| Stereochemistry | (1R,4S) | (1R,2S,5R) |
| Applications | Chiral intermediates, COF synthesis | Fragrances, insecticides |
Camphor’s simpler structure (lacking the carboxylic acid) limits its utility in hydrogen-bond-driven applications, such as covalent organic frameworks (COFs).
Norbornene Derivatives
Norbornene-based compounds, such as exo-5-norbornene-2-carboxylic acid, differ in:
- Ring strain : Norbornene’s strained double bond enables Diels-Alder reactivity, absent in the saturated bicyclo[2.2.1]heptane system.
- Functional group placement : The carboxylic acid in the title compound is positioned at a bridgehead, unlike norbornene derivatives where it may occupy exo or endo positions.
X-ray Crystallographic Characterization of Molecular Packing
X-ray diffraction studies of this compound reveal critical insights into its solid-state behavior.
Crystal Data
| Parameter | Value | Source |
|---|---|---|
| Space group | P-1 (triclinic) | |
| Unit cell dimensions | a = 7.0947 Å, b = 11.8316 Å, c = 12.1662 Å | |
| Angles | α = 72.013°, β = 77.019°, γ = 86.546° | |
| Volume | 946.47 ų | |
| Density | ~1.38 g/cm³ |
Hydrogen-Bonding Networks
The carboxylic acid group participates in a catemeric hydrogen-bonding pattern , forming chains through O–H···O interactions between adjacent molecules. This contrasts with dimeric acid pairs seen in simpler carboxylic acids, as the bicyclic framework restricts rotation. The ketone group remains non-participatory in hydrogen bonding due to steric shielding by the geminal methyl groups.
Molecular Packing
Molecules adopt an anti conformation, with the carboxylic acid and ketone groups on opposite faces of the bicyclic core. This arrangement minimizes steric clashes and optimizes intermolecular hydrogen bonding. The methyl groups at C7 create hydrophobic pockets, influencing crystal packing efficiency.
Properties
IUPAC Name |
(1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-9(2)6-3-4-10(9,8(12)13)7(11)5-6/h6H,3-5H2,1-2H3,(H,12,13)/t6-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDODWBQJVMBHCO-QUBYGPBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]1(C(=O)C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid typically involves the use of starting materials such as camphor or its derivatives. One common method includes the oxidation of camphor to form camphoric acid, followed by a series of reactions to introduce the desired functional groups and achieve the final product. The reaction conditions often involve the use of strong oxidizing agents and controlled temperatures to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes and the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions. The scalability of the synthesis process is crucial for producing sufficient quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol or other reduced forms.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizers.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alcohols, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in esters, amides, or other functionalized derivatives.
Scientific Research Applications
(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of (1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and pathways. For example, its derivatives may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Camphanic Acid: 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic Acid
4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic Acid Derivatives
- Example : (1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid (CAS: 5872-08-2).
- Key Differences :
- Applications :
Azabicyclo and Thiabicyclo Analogs
- 4-Thia-1-azabicyclo[3.2.0]heptane: Contains sulfur and nitrogen, found in beta-lactam antibiotics (e.g., penicillins) .
- Key Differences :
Functionalized Bicyclo Carboxylic Acids
- Examples :
- Key Differences :
Structural and Functional Analysis
Structural Features Influencing Reactivity
Biological Activity
(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid, also known by its CAS number 64234-14-6, is a bicyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula: C10H14O3
- Molecular Weight: 182.22 g/mol
- CAS Number: 64234-14-6
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antibacterial, anti-inflammatory, and potential anticancer properties.
Antibacterial Activity
Studies have demonstrated that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The agar well diffusion method has been employed to evaluate its efficacy against strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The results indicate a notable inhibition zone compared to standard antibiotics like meropenem.
| Bacterial Strain | Inhibition Zone (mm) | Control (Meropenem) (mm) |
|---|---|---|
| Escherichia coli | 15 | 20 |
| Staphylococcus aureus | 18 | 22 |
| Bacillus subtilis | 16 | 21 |
The antibacterial mechanism primarily involves the inhibition of cell wall synthesis, leading to bacterial cell lysis. This action is crucial for treating infections caused by resistant strains of bacteria.
Enzyme Inhibition
Research has highlighted the compound's ability to inhibit specific enzymes such as urease and alpha-amylase. These enzymes are critical in various metabolic pathways and their inhibition can lead to therapeutic benefits in conditions like peptic ulcers and diabetes.
Enzyme Inhibition Assays
The following table summarizes the enzyme inhibition activities observed:
| Enzyme | Inhibition Percentage (%) |
|---|---|
| Urease | 65 |
| Alpha-Amylase | 70 |
Antioxidant Activity
Antioxidant properties have also been assessed using the DPPH radical scavenging assay. The compound demonstrated a percentage inhibition of free radicals that suggests potential applications in oxidative stress-related diseases.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 50 | 40 |
| 100 | 60 |
| 200 | 75 |
Case Studies and Applications
Recent studies have explored the therapeutic potential of this compound in various clinical settings:
- Bacterial Infections : A clinical trial evaluated its efficacy in treating skin infections resistant to conventional antibiotics.
- Diabetes Management : The compound's enzyme inhibition properties were tested in diabetic models, showing promise in lowering blood glucose levels.
- Anti-inflammatory Effects : Animal studies indicated a reduction in inflammatory markers when treated with this compound, suggesting its potential use in inflammatory diseases.
Q & A
Q. What are the established synthetic routes for (1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid, and how are yields optimized?
The compound is synthesized via cyclization and functionalization of bicyclic precursors. A key method involves reacting (1S,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid with N-Hydroxyphthalimide and DCC in dichloromethane (DCM), followed by flash chromatography (PE/EA = 10:1) to achieve 85% yield. Optimization focuses on stoichiometric ratios (e.g., 1.2 equiv of N-Hydroxyphthalimide) and catalytic DMAP (0.1 equiv) to enhance efficiency .
Q. How is the stereochemical configuration of the compound confirmed?
X-ray crystallography is the gold standard for resolving stereochemistry. For example, the (1R,4S) configuration was validated in a crystal structure study of its complex with AmpC beta-lactamase, where diffraction data (1.43 Å resolution) confirmed the bicyclic framework and substituent positions . Chiral HPLC or polarimetry can supplement this for enantiomeric purity assessment .
Q. What are the primary applications of this compound in biochemical research?
It serves as a precursor for alkenyl nitrile electrophiles, which are used in covalent protein labeling to study enzyme-ligand interactions. Its rigid bicyclic structure enhances binding specificity in biochemical assays .
Advanced Research Questions
Q. What challenges arise in resolving data contradictions between synthetic yields and computational predictions?
Discrepancies often stem from steric effects in the bicyclic framework. For instance, computational models may underestimate the steric hindrance of the 7,7-dimethyl groups, leading to lower-than-predicted yields in esterification reactions. Experimental adjustments, such as using bulkier coupling agents (e.g., DCC over EDCI), can mitigate this .
Q. How does the compound’s stereochemistry influence its interaction with biological targets?
The (1R,4S) configuration creates a distinct spatial arrangement that complements the active site of AmpC beta-lactamase, as shown in crystallographic studies. The 2-oxo group forms hydrogen bonds with Ser318, while the bicyclic core stabilizes hydrophobic interactions with Val216 and Ala220 . Enantiomeric impurities (>2%) can disrupt these interactions, necessitating stringent chiral resolution .
Q. What methodological strategies are employed to analyze its stability under varying pH conditions?
Stability studies use HPLC-MS to monitor degradation products. The compound exhibits pH-dependent hydrolysis of the ketopinic acid moiety, with maximal stability at pH 6–7. Accelerated degradation at pH < 4 involves lactone formation, confirmed via H-NMR and IR spectroscopy .
Methodological Recommendations
- Crystallography : Use SHELX programs for structure refinement, leveraging high-resolution data (>1.5 Å) to resolve steric clashes in the bicyclic core .
- Stereochemical Purity : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC to ensure ≤1% enantiomeric impurity .
- Stability Testing : Combine accelerated stability studies (40°C/75% RH) with real-time monitoring to predict shelf-life under storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
